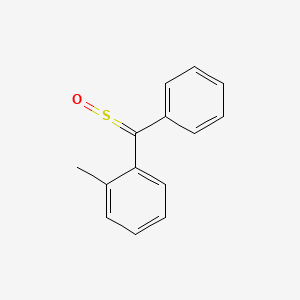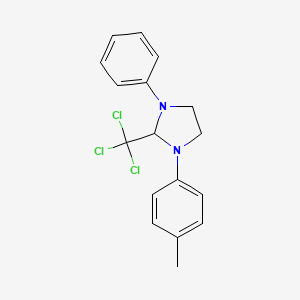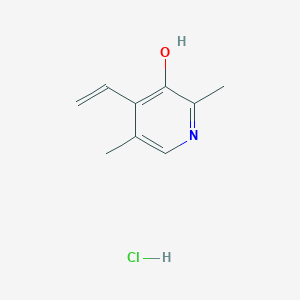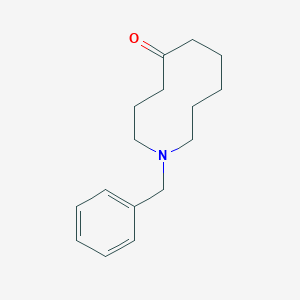
1-Benzylazecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylazecan-5-one is an organic compound with the molecular formula C14H19NO It is a member of the azocane family, characterized by a seven-membered ring containing a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylazecan-5-one can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with azocane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylazecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-Benzylazecan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzylazecan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Similar structure but with a six-membered ring.
1-Benzylazepane: Similar structure but with an eight-membered ring.
Benzylamine: Lacks the cyclic structure but contains the benzyl group.
Uniqueness: 1-Benzylazecan-5-one is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other benzyl-containing compounds and influences its behavior in various chemical reactions and applications.
Propriétés
Numéro CAS |
61546-94-9 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-benzylazecan-5-one |
InChI |
InChI=1S/C16H23NO/c18-16-10-5-2-6-12-17(13-7-11-16)14-15-8-3-1-4-9-15/h1,3-4,8-9H,2,5-7,10-14H2 |
Clé InChI |
XMFGRZFKZGXWNG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)CCCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)


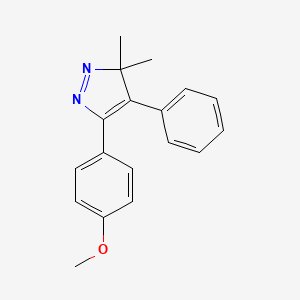
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
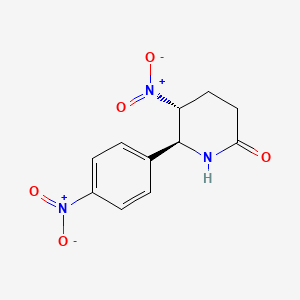
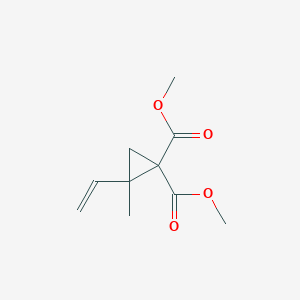
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
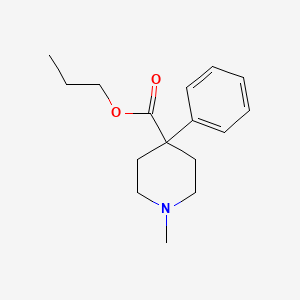
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

